3-(Bromomethyl)oxetane

Protein bioconjugation Cysteine alkylation Oxetane electrophile reactivity

3-(Bromomethyl)oxetane (CAS 1374014-30-8) is a four-membered cyclic ether carrying a primary bromomethyl substituent at the 3‑position. It belongs to the haloalkyl‑oxetane building‑block class widely used in medicinal chemistry to modulate solubility, lipophilicity, metabolic stability and conformational preference via the “oxetane effect”.

Molecular Formula C4H7BrO
Molecular Weight 151 g/mol
CAS No. 1374014-30-8
Cat. No. B1342031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)oxetane
CAS1374014-30-8
Molecular FormulaC4H7BrO
Molecular Weight151 g/mol
Structural Identifiers
SMILESC1C(CO1)CBr
InChIInChI=1S/C4H7BrO/c5-1-4-2-6-3-4/h4H,1-3H2
InChIKeyIEDRUQXJIWTVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)oxetane (CAS 1374014-30-8): A Primary-Bromide Oxetane Electrophile for Controllable Alkylation and Medicinal-Chemistry Property Tuning


3-(Bromomethyl)oxetane (CAS 1374014-30-8) is a four-membered cyclic ether carrying a primary bromomethyl substituent at the 3‑position. It belongs to the haloalkyl‑oxetane building‑block class widely used in medicinal chemistry to modulate solubility, lipophilicity, metabolic stability and conformational preference via the “oxetane effect” . The compound is a liquid at 20 °C with a specific gravity of 1.58 and a flash point of 62 °C; its electrophilic primary C(sp³)–Br centre enables SN2‑based installation of the oxetane fragment onto O‑, N‑, S‑ and C‑nucleophiles under mild conditions [1].

Why 3-(Bromomethyl)oxetane Cannot Be Swapped with a Chloromethyl, Methyl-Substituted, or Bis-Bromomethyl Oxetane Without Altering Reaction Outcome


Within the oxetane building‑block family, small structural changes produce large differences in electrophilic reactivity, steric accessibility, and functional‑group compatibility. The primary bromide in 3‑(bromomethyl)oxetane is a markedly better leaving group than the corresponding chloride, so substitution with 3‑(chloromethyl)oxetane leads to slower SN2 kinetics and often demands higher temperatures or stronger bases to reach equivalent conversion . Introducing a 3‑methyl substituent (as in 3‑bromomethyl‑3‑methyloxetane) adds quaternary‑carbon steric congestion that can retard nucleophilic attack and alter the conformational profile of the installed oxetane side‑chain . Moving to a bifunctional electrophile such as 3,3‑bis(bromomethyl)oxetane changes the stoichiometric outcome from mono‑ to bis‑functionalisation, while 3‑bromooxetane (secondary bromide) requires forcing pH ≈ 11 for protein alkylation, whereas 3‑(bromomethyl)oxetane reacts completely at pH 8–9 [1]. These differences mean that procurement decisions must be driven by experimental context, not by generic “oxetane halide” classification.

3-(Bromomethyl)oxetane (CAS 1374014-30-8): Quantitative Differentiation Evidence for Scientific Selection


Milder pH Requirement for Complete Cysteine Alkylation vs. 3-Bromooxetane and 3,3-Bis(bromomethyl)oxetane

3-(Bromomethyl)oxetane (compound 9) achieves uniformly complete conversion in cysteine alkylation of the C2A domain of Synaptotagmin‑I (C2Am) at pH 8 and of Annexin‑V (AnxV) at pH 9, whereas 3‑bromooxetane (compound 1) and 3,3‑bis(bromomethyl)oxetane (compound 4) require pH 11 or prolonged reaction times (>30 h at 37 °C) to reach >95 % conversion [1]. The mass shift of +71 Da confirms incorporation of a single CH₂‑oxetane unit; chemoselectivity at Cys was verified by negative Ellman’s test and peptide mapping [1].

Protein bioconjugation Cysteine alkylation Oxetane electrophile reactivity

Unique Temporary Cysteine Protecting‑Group Strategy Not Accessible with 3‑Bromooxetane or 3,3‑Bis(bromomethyl)oxetane

3‑(Bromomethyl)oxetane is the only oxetane bromide among those tested that enables a full Cys‑protection → SCH₂‑Ox → Cys‑deprotection cycle. Alkylation with compound 9 installs a CH₂‑oxetane protecting group; subsequent treatment with excess β‑galactosyl thiolate (βGalSNa) at pH 8 removes the oxetane tag and regenerates free cysteine within 5 h, as demonstrated on C2Am and AnxV [1]. Neither 3‑bromooxetane (1) nor 3,3‑bis(bromomethyl)oxetane (4) supports this reversible sequence under comparable conditions [1].

Cysteine protection Antibody‑drug conjugate Reversible bioconjugation

Higher Density and Flash Point vs. 3‑(Chloromethyl)oxetane: Implications for Handling and Phase Behaviour

3‑(Bromomethyl)oxetane has a measured specific gravity of 1.58 (20/20 °C) and an experimental flash point of 62 °C , while 3‑(chloromethyl)oxetane (CAS 87498‑55‑3) exhibits a density of 1.127 g cm⁻³ and a flash point of 42 °C . The 40 % higher density and 20 °C higher flash point of the bromo derivative affect both shipping classification and biphasic reaction behaviour.

Physicochemical property Density Safety handling

Primary Bromide vs. Primary Chloride Leaving‑Group Reactivity in Oxetanylmethyl Electrophiles

The C–Br bond in 3‑(bromomethyl)oxetane provides significantly higher SN2 reactivity than the C–Cl bond in 3‑(chloromethyl)oxetane, consistent with the established halide leaving‑group order (Br⁻ ≫ Cl⁻). This class‑level property means 3‑(bromomethyl)oxetane is classified in building‑block selection guides as a “classic general‑purpose electrophilic building block” that couples rapidly with phenols, alcohols, amines and thiols, whereas 3‑(chloromethyl)oxetane is described as “milder” and “often easier to control for side reactions and scale‑up” . In the protein‑alkylation study, the primary bromide of 3‑(bromomethyl)oxetane reacts completely within 2–5 h, while the secondary bromide of 3‑bromooxetane requires 30 h under more forcing conditions [1].

Nucleophilic substitution Leaving group ability SN2 kinetics

Commercial Purity Specification: TCI >97.0 % (GC) with NMR Confirmation vs. Generic 95 % Grade

TCI supplies 3‑(bromomethyl)oxetane at a guaranteed minimum purity of >97.0 % by GC, with NMR confirmation of structure and full compliance with appearance (colourless to light yellow clear liquid) and moisture‑sensitive storage specifications . Sigma‑Aldrich (sourced from BLD Pharmatech) lists a purity of 95 % with no routine analytical data collection . The 2‑percentage‑point purity difference and the availability of batch‑specific analytical certificates at TCI reduce the risk of impurity‑driven side reactions in multi‑step syntheses.

Purity specification GC assay Procurement quality

Demonstrated Kilogram‑Scale Synthesis Capability

Fujifilm Wako Pure Chemical explicitly states “kg‑scale synthesis experience” for 3‑(bromomethyl)oxetane, manufactured by PharmaBlock Sciences, Inc. . In contrast, many halogenated oxetane building blocks—particularly the 3‑bromomethyl‑3‑methyloxetane (BrMMO) monomer—are reported to suffer from “low yields, long, complicated synthetic schemes and the use of toxic, expensive chemicals” that hinder commercial scale‑up [1]. The availability of a validated kg‑scale route for the target compound reduces supply‑chain risk for programs advancing from medicinal chemistry into preclinical development.

Scale‑up Bulk supply Process chemistry

3-(Bromomethyl)oxetane: Evidence‑Backed Application Scenarios for Scientific Procurement


Chemoselective Protein Cysteine Alkylation Under Near‑Physiological pH for Bioconjugate Development

When developing antibody‑drug conjugates or protein‑based imaging agents, 3‑(bromomethyl)oxetane is the preferred oxetane electrophile because it achieves complete cysteine alkylation at pH 8–9, preserving protein secondary structure and binding activity (60 % of intrinsic phosphatidylserine binding retained for C2Am‑3‑S‑Ox) [1]. Alternative oxetane bromides such as 3‑bromooxetane demand pH 11—conditions that risk protein denaturation—and 3,3‑bis(bromomethyl)oxetane introduces a bifunctional linker that complicates stoichiometric control [1].

Temporary Cysteine Masking in Multi‑Step Protein Engineering and ADC Payload Installation

3‑(Bromomethyl)oxetane is uniquely capable among oxetane bromides of functioning as a reversible cysteine protecting group. The CH₂‑oxetane adduct is stable in human plasma (24 h, 37 °C) and toward physiological concentrations of glutathione (20 mM, 24 h, 37 °C), yet can be quantitatively removed with β‑galactosyl thiolate at pH 8 within 5 h [1]. This temporary protection strategy—not accessible with 3‑bromooxetane or 3,3‑bis(bromomethyl)oxetane—enables sequential site‑specific modifications on a single cysteine residue, a valuable workflow in ADC linker‑payload assembly [1].

Rapid Oxetanylmethyl Side‑Chain Installation in Medicinal Chemistry SAR Campaigns

For structure‑activity relationship (SAR) studies aiming to improve solubility, reduce log D, or enhance metabolic stability via the oxetane effect, 3‑(bromomethyl)oxetane provides faster SN2 coupling with phenols, alcohols, amines and thiols than its 3‑(chloromethyl)oxetane counterpart [1]. Its primary bromide leaving group enables convenient one‑step grafting of the polar, three‑dimensional oxetanylmethyl fragment onto lead scaffolds under mild conditions, accelerating the synthesis of analog libraries for property‑window optimisation [1].

Large‑Scale Synthesis of Oxetane‑Containing Pharmaceutical Intermediates

Programmes advancing from hit‑to‑lead into preclinical candidate nomination require building blocks available in multi‑gram to kilogram quantities with consistent quality. 3‑(Bromomethyl)oxetane is backed by a demonstrated kg‑scale synthesis route (PharmaBlock Sciences, distributed by Fujifilm Wako) , whereas closely related 3‑bromomethyl‑3‑methyloxetane (BrMMO) has documented scale‑up challenges involving low yields and toxic reagents [2]. The combination of ≥97 % purity (GC, TCI) with reliable bulk supply makes this compound suitable for process‑chemistry development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bromomethyl)oxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.